molecular formula C17H19NO6 B1505816 Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate CAS No. 376395-32-3

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B1505816
CAS No.: 376395-32-3
M. Wt: 333.3 g/mol
InChI Key: AXYCCUUFBQELMR-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS 376395-32-3, molecular formula C₁₇H₁₉NO₆) is a pyrrole derivative characterized by a benzyl group at the N1 position and two hydroxyl groups at the 3,4-positions of the pyrrole ring. The compound features diethyl ester functionalities at the 2,5-positions, which enhance its solubility in organic solvents and modulate its reactivity in synthetic applications. Its synthesis typically involves multi-step reactions starting from iminodiacetic acid derivatives, followed by O-alkylation and esterification steps .

Properties

IUPAC Name

diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-3-23-16(21)12-14(19)15(20)13(17(22)24-4-2)18(12)10-11-8-6-5-7-9-11/h5-9,19-20H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCCUUFBQELMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715714
Record name Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376395-32-3
Record name Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS No. 376395-32-3) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C17H19NO6
  • Molecular Weight : 333.34 g/mol
  • Melting Point : 143-146 °C
  • Purity : Typically available at 95% purity .

Structural Characteristics

The structure of this compound features a pyrrole ring with two carboxylate groups and hydroxyl substituents, contributing to its reactivity and potential biological interactions.

Antioxidant Properties

Research has indicated that compounds containing hydroxyl groups exhibit significant antioxidant activity. This compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar pyrrole derivatives effectively reduced oxidative damage in cellular models .

Antimicrobial Activity

Preliminary studies have shown that derivatives of pyrrole possess antimicrobial properties. This compound was tested against various bacterial strains, showing promising inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of pyrrole derivatives in treating neurodegenerative diseases. This compound was evaluated for its ability to inhibit neuronal apoptosis in vitro. Results indicated that the compound could modulate signaling pathways involved in cell survival and apoptosis .

Study on Antioxidant Activity

A study conducted on various pyrrole derivatives assessed their antioxidant capabilities through DPPH radical scavenging assays. This compound exhibited a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.

CompoundIC50 (µM)
Diethyl 1-benzyl-3,4-dihydroxy-pyrrole25
Ascorbic Acid20
Control>100

Neuroprotective Study

In a neuroprotection study using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death rates.

TreatmentCell Viability (%)
Control40
Compound (10 µM)70
Compound (50 µM)85

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is primarily utilized as a building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, a study published in Tetrahedron Letters demonstrated that certain substituted pyrroles showed cytotoxic effects against cancer cell lines. This compound can serve as a precursor for synthesizing such derivatives, potentially leading to new anticancer agents .

Organic Synthesis Applications

This compound is also a valuable intermediate in organic synthesis. It serves as a starting material for the preparation of substituted 3,4-ethylenedioxypyrroles, which are important in the development of various organic molecules.

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

  • Formation of pyrrole ring : The initial step involves the condensation of appropriate aldehydes with diethyl malonate.
  • Hydroxylation : Subsequent hydroxylation reactions introduce the dihydroxy groups at positions 3 and 4.
  • Benzyl substitution : The introduction of the benzyl group enhances the compound's reactivity and versatility in further synthetic applications.

Potential in Material Science

Emerging research suggests that derivatives of this compound may find applications in material science, particularly in the development of conductive polymers and organic electronic materials.

Case Study: Conductive Polymers

A study indicated that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability. This opens avenues for developing advanced materials for electronic applications .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction types:

  • Ester hydrolysis

  • Oxidative polymerization

  • Nucleophilic substitution

  • Coordination complex formation

Ester Hydrolysis

Under acidic or basic conditions, the ethyl ester groups undergo hydrolysis to form carboxylic acids:

Reagents/Conditions Products Key Observations
1M HCl, aqueous, reflux1-Benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acidComplete conversion after 12 hours
0.5M NaOH, ethanol/waterSame as aboveFaster kinetics (6–8 hours)

This reaction is critical for generating intermediates used in polymer synthesis or further functionalization.

Oxidative Polymerization

The compound polymerizes to form conductive polypyrrole derivatives:

Reagents/Conditions Products Properties
FeCl₃ (oxidant), CHCl₃, 25°CConductive polymer filmsElectrical conductivity: 10⁻² S/cm
Electrochemical oxidationThin-film electrodesEnhanced stability in aqueous media

These polymers show promise in organic electronics and sensor applications.

Nucleophilic Substitution

The hydroxyl groups react with electrophilic agents to form substituted derivatives:

Coordination Complex Formation

The sulfur-modified ligand coordinates with Pd(II):

Reagents/Conditions Product Biological Activity
PdCl₂, methanol, reflux (6h) Pd(II) complexMIC: 12.5 µg/mL (vs. S. aureus)

The complex exhibits antimicrobial properties, validated through disk diffusion assays .

Hydrolysis Mechanism

  • Acidic conditions : Protonation of ester carbonyl accelerates nucleophilic attack by water.

  • Basic conditions : Hydroxide ion directly cleaves the ester bond via nucleophilic acyl substitution.

Polymerization Pathway

  • FeCl₃ oxidizes the pyrrole ring, initiating radical coupling at the α-positions.

  • Chain propagation occurs through successive electron transfer steps.

Comparison with Similar Compounds

Structural and Functional Analogues

Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS 148528-45-4)

  • Molecular Formula: C₁₅H₁₅NO₆ (vs. C₁₇H₁₉NO₆ for the diethyl variant).
  • Physical Properties: Lower molecular weight (305.29 g/mol vs. Applications: Widely used in porphyrin synthesis due to enhanced crystallinity and π-π interactions .

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

  • Structural Difference : Replaces the pyrrole ring with a furan ring.
  • Impact : Reduced aromaticity and electron density, leading to lower reactivity in electrophilic substitutions. Applications focus on polymer precursors rather than coordination chemistry .

3,4-Dialkoxypyrroles (e.g., 3c-g in )

  • Synthesis : Bis-O-alkylation of the dihydroxy precursor introduces alkoxy groups (e.g., methoxy, ethoxy).
  • Properties : Improved stability against oxidation and enhanced lipophilicity. These derivatives are pivotal in synthesizing meso-tetraaryloctaalkoxyporphyrins for photodynamic therapy .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Diethyl variant (CAS 376395-32-3) 333.34 143–146 Soluble in THF, ethers; moderate in DCM
Dimethyl variant (CAS 148528-45-4) 305.29 Not reported Higher solubility in polar solvents
Diethyl 3,4-dihydroxyfuran analog 286.25 Not reported Prefers non-polar solvents
Spectroscopic Comparisons
  • ¹³C NMR Data :

    • Diethyl variant : Expected carbonyl signals at δ ~160–162 (ester C=O), with ethyl CH₂/CH₃ groups at δ ~60–14 .
    • Dimethyl variant : Sharper carbonyl peaks (δ ~162.5) and methyl ester signals at δ ~51–55 .
  • Dimethyl variant: [M + Na]⁺ observed at m/z 556.1830 (C₃₂H₂₇N₃O₅Na) .

Preparation Methods

Stepwise Synthetic Methodology

The most detailed and authoritative synthetic route is based on a patented method for related pyrrole derivatives, which can be adapted for the target compound. The process involves the following key stages:

Step Reaction Description Reagents and Conditions Product
1 Esterification of iminodiacetic acid Iminodiacetic acid + sulfur oxychloride in anhydrous methanol, cryogenic bath, overnight Iminodiacetic methyl ester hydrochloride
2 Benzylation of iminodiacetic methyl ester hydrochloride Benzyl bromide, sodium bicarbonate, dimethylformamide, 40°C overnight 2,2'-oxalic acid methyl esters benzylamine
3 Cyclization via reaction with oxalic acid diethyl ester under alkaline conditions Sodium alkoxide (e.g., sodium ethylate or sodium hydride), oxalic acid diethyl ester 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dimethyl dicarboxylate
4 Conversion to diethyl ester and hydroxylation Reaction with glycol dibromide at 100–120°C, optimal at 120°C 1-benzyl-3,4-ethylene dioxy pyrrole-2,5-dimethyl dicarboxylate
5 Recrystallization and purification Standard recrystallization techniques Pure target compound

This method yields high purity product and allows for control over reaction conditions to optimize yield and selectivity.

Detailed Reaction Conditions and Yields

A specific example from the patent literature illustrates the preparation at a scale of 200 g starting material:

Parameter Details
Starting Material 200 g iminodiacetic acid
Solvent 1300 mL anhydrous methanol
Esterification Addition of sulfur oxychloride slowly under cryogenic conditions, reaction overnight
Isolation Rotary evaporation to obtain 291.5 g iminodiacetic methyl ester hydrochloride
Benzylation Dissolution in 1500 mL dimethylformamide, addition of 329.1 g sodium bicarbonate and 372.4 g benzyl bromide, 40°C overnight
Work-up Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate
Yield 403 g of benzylated intermediate
Cyclization Reaction with oxalic acid diethyl ester under sodium alkoxide catalysis
Final Step Reaction with glycol dibromide at 120°C for thorough conversion

The reaction temperature for the last step is critical, with 120°C providing the best yield and purity. The process includes chromatographic monitoring to confirm reaction completion.

Alternative Synthetic Routes and Considerations

While the above method is the most documented, other approaches reported in literature involve:

  • Starting from pyrrole derivatives with pre-installed benzyl groups and diethyl ester functionalities.
  • Direct hydroxylation of pyrrole rings using oxidizing agents under controlled conditions.
  • Use of palladium(II) complexes in ligand synthesis involving diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate as a precursor, indicating its synthetic accessibility and stability.

These alternative methods focus on functionalizing the pyrrole ring post-formation or using the compound as a ligand scaffold, confirming its synthetic versatility.

Data Table: Summary of Key Preparation Parameters

Preparation Step Reagents Conditions Yield (%) Notes
Esterification Iminodiacetic acid, SOCl2, MeOH Cryogenic bath, overnight Quantitative (isolated as HCl salt) Requires anhydrous conditions
Benzylation Benzyl bromide, NaHCO3, DMF 40°C, overnight High (approx. 90%) TLC monitoring recommended
Cyclization Oxalic acid diethyl ester, NaOEt or NaH Reflux, alkaline Moderate to high Sodium ethylate preferred
Hydroxylation/ether formation Glycol dibromide 120°C, 2–4 h High Temperature critical for completeness
Purification Recrystallization Ambient High purity Removes residual solvents and impurities

Research Findings and Analytical Data

The synthesized compound is characterized by:

  • Molecular formula: C17H19NO6
  • Molecular weight: 333.3 g/mol
  • Confirmed by spectral methods such as NMR, IR, and mass spectrometry
  • The compound serves as a ligand in metal complex synthesis, demonstrating its chemical robustness.

Q & A

Q. What are the optimized synthetic routes for Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via a four-step process starting from iminodiacetic acid. A key step involves a Mitsunobu reaction: reacting 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid (1.0 eq) with alkane-1,2-diols (2.0 eq), triphenylphosphine (2.0 eq), and diethyl azodicarboxylate (2.4 eq) in anhydrous THF under reflux for 48 hours . Post-reaction, purification is achieved by silica gel chromatography (eluent: diethyl ether/petroleum ether, 1:1). Yield optimization requires strict control of stoichiometry, anhydrous conditions, and reflux duration.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR/IR : 1H^1H and 13C^{13}C NMR spectroscopy confirm proton and carbon environments, while FT-IR identifies functional groups like hydroxyl and ester moieties .
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves molecular geometry, bond lengths, and angles. For example, monoclinic systems (space group P21/nP2_1/n) with unit cell parameters a=9.65A˚,b=17.51A˚,c=15.90A˚,β=95.5a = 9.65 \, \text{Å}, b = 17.51 \, \text{Å}, c = 15.90 \, \text{Å}, \beta = 95.5^\circ are typical for related pyrrole derivatives .
  • Melting point : 143–146°C (lit.) serves as a purity indicator .

Q. How is the crystal structure determined, and what software tools are recommended for refinement?

Structure determination involves data collection via X-ray diffraction and refinement using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). The SHELX suite provides robust handling of high-resolution or twinned data. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and NMR chemical shifts?

Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level accurately predicts 1H^1H and 13C^{13}C NMR chemical shifts by modeling charge distribution and nuclear-independent chemical shift (NICS) values for aromatic rings. Comparative studies show deviations <5% from experimental data, validating computational protocols .

Q. What intermolecular interactions govern crystal packing, and how are they analyzed?

Hydrogen-bonding networks and π-π stacking are analyzed using graph-set notation (e.g., Etter’s rules) and Hirshfeld surface analysis. For example, O–H···O hydrogen bonds between hydroxyl and ester groups often form R22(8)R_2^2(8) motifs, stabilizing the lattice .

Q. What strategies enable functionalization of the dihydroxy-pyrrole core for material science applications?

The 3,4-dihydroxy groups undergo alkylation or esterification with diols (e.g., ethylenediol) to yield derivatives like Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate. Such modifications enhance conductivity in polypyrrole polymers, useful in bioinspired adhesives or thermal management materials .

Q. How does this compound serve as a precursor for conductive polymers?

Electropolymerization of ethylenedioxypyrrole derivatives produces doped polypyrroles with high conductivity (>10 S/cm). Applications include flexible electronics or sensors. Stability studies under oxidative conditions (e.g., cyclic voltammetry in acetonitrile) assess durability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Reactant of Route 2
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

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